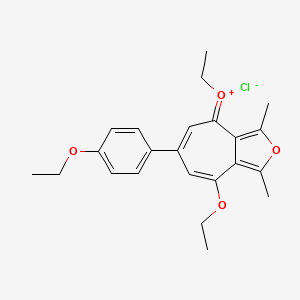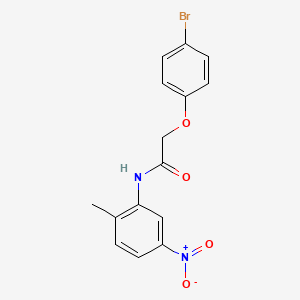
1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
作用機序
1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine acts on the serotonergic system in the brain, specifically targeting the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, causing an increase in serotonin release and activity. This leads to the euphoric and hallucinogenic effects associated with 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine use.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior. 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to increase the release of corticotropin-releasing factor (CRF), which is involved in the stress response. Additionally, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to increase the release of prolactin, which is involved in lactation and reproductive function.
実験室実験の利点と制限
1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has a number of advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is also relatively easy to administer and has a predictable dose-response curve. However, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has a number of limitations as well. It has a short half-life, making it difficult to study long-term effects. Additionally, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a number of side effects, including nausea, vomiting, and headache.
将来の方向性
There are a number of potential future directions for the study of 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further research is needed to determine the safety and efficacy of 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in humans. Additionally, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine may have potential for use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Further research is needed to determine the optimal dose and duration of treatment for 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in this context. Finally, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine may have potential for use in the study of the serotonergic system in the brain, as it acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. Further research is needed to better understand the role of these receptors in the brain and their potential as targets for therapeutic intervention.
Conclusion:
In conclusion, 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a synthetic compound that has been studied for its potential therapeutic applications in scientific research. It acts on the serotonergic system in the brain, causing an increase in serotonin release and activity. 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has a number of advantages for use in lab experiments, but also has a number of limitations. There are a number of potential future directions for the study of 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, including its potential use in the treatment of anxiety and depression in humans, its potential use in the treatment of Parkinson's disease, and its potential use in the study of the serotonergic system in the brain.
合成法
1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine can be synthesized through a multistep process that involves the reaction of piperazine with 2-phenylethanol and tetrahydro-2-furanone. The resulting product is then purified through recrystallization to obtain 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in its pure form. The synthesis of 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine requires specialized equipment and expertise, making it difficult to produce on a large scale.
科学的研究の応用
1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. 1-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
特性
IUPAC Name |
oxolan-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(16-7-4-14-21-16)19-12-10-18(11-13-19)9-8-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZRCFANSVKMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5054014.png)
![2-chloro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5054016.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5054023.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5054033.png)
![2-iodo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B5054041.png)
![3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrochloride](/img/structure/B5054049.png)

![5-{[2-(methylthio)phenoxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5054052.png)
![ethyl 4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate](/img/structure/B5054079.png)

![2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5054084.png)
